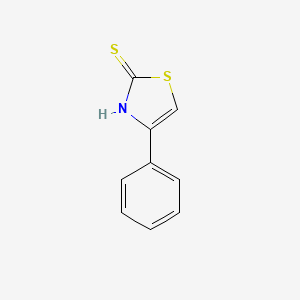

4-Phenylthiazole-2-thiol

説明

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research

The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. jetir.orgfabad.org.tr Its unique structural and electronic properties have made it a vital scaffold in a vast array of chemical and biological applications. nih.govtandfonline.com This versatile nucleus is present in naturally occurring molecules of profound biological importance, such as thiamine (B1217682) (Vitamin B1) and penicillin. nih.govnih.gov

The significance of the thiazole scaffold extends to a multitude of synthetic compounds with diverse pharmacological activities. jetir.orgresearchgate.net Researchers have extensively explored thiazole derivatives for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal agents. fabad.org.trnih.govtandfonline.comresearchgate.net The aromatic nature of the thiazole ring, arising from the delocalization of a lone pair of electrons from the sulfur atom into a 6π-electron system, contributes to its stability and diverse reactivity. jetir.orgfabad.org.tr This allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties. jetir.org

Overview of Research Trajectories for Thiazole Derivatives

Research into thiazole derivatives has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. A major focus has been the synthesis and pharmacological evaluation of novel thiazole-containing compounds. fabad.org.trtandfonline.com Scientists continuously develop innovative synthetic methodologies to create structural diversity and optimize the biological activities of these derivatives. fabad.org.tranalis.com.my

Key research areas include:

Antimicrobial Agents: The emergence of drug-resistant bacterial strains has fueled research into new antimicrobial drugs, with thiazole derivatives showing promising results against various resilient bacteria. fabad.org.tranalis.com.my

Anticancer Therapeutics: Numerous thiazole derivatives have been investigated for their antitumor properties, with some showing significant efficacy in inhibiting cancer cell proliferation. tandfonline.comresearchgate.netmdpi.com

Anti-inflammatory Agents: Thiazole-based compounds are being explored for their potential to treat inflammation by targeting enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). researchgate.net

Antidiabetic Agents: Several thiazole derivatives have been developed as antidiabetic drugs, demonstrating the scaffold's importance in managing metabolic diseases. nih.gov

Materials Science: The unique electronic and photophysical properties of thiazoles have led to their use in the development of dyes, photographic sensitizers, and conjugated polymers for sensor applications. nih.govtandfonline.comresearchgate.net

Scope of Academic Inquiry into 4-Phenylthiazole-2-thiol

Academic research on this compound, a specific derivative of the thiazole family, has explored its synthesis, chemical properties, and various applications.

Synthesis and Tautomerism: The synthesis of this compound is well-documented in chemical literature. mdpi.comtandfonline.com A notable characteristic of this compound is its existence in two tautomeric forms: the thiol form and the thione form. beilstein-journals.orgresearchgate.netmdpi.com This tautomerism influences its reactivity and is a subject of spectroscopic and theoretical investigation. beilstein-journals.orgresearchgate.netresearchgate.net

Chemical Properties and Reactions: The chemical properties of this compound have been characterized through various spectroscopic techniques. researchgate.net Research has shown that it can undergo various reactions, such as the formation of thioethers. beilstein-journals.org For instance, it reacts with 3,5-di-tert-butyl-6-methoxymethylcatechol in an acid-catalyzed mechanism to yield the corresponding thioether. beilstein-journals.org It has also been observed that 3-arylideneamino-4-phenylthiazoline-2-thiones can decompose upon heating to produce aromatic nitriles and this compound. jst.go.jp

Applications in Research:

Ligand in Coordination Chemistry: this compound has been used as a substituent in the synthesis of metal-free and metallophthalocyanines, which have potential applications in various fields due to their electrochemical and photophysical properties. researchgate.net

Component in Polymer Synthesis: The compound has been incorporated into conjugated polymers. For example, poly(1,4-bis-(8-(this compound)-octyloxy)-benzene) (PPT) was synthesized and investigated for its ability to detect mercury ions in seafood samples through colorimetric and fluorescence spectroscopy. researchgate.netepa.gov

Intermediate in Organic Synthesis: It serves as a starting material or intermediate in the synthesis of more complex molecules. For example, its reaction with other reagents can lead to the formation of various heterocyclic systems. tandfonline.comjst.go.jp

Antioxidant Studies: The antioxidant activity of catechol thioethers derived from 2-mercapto-4-phenylthiazole has been evaluated, showing that the presence of the 4-phenylthiazole (B157171) moiety can contribute to radical scavenging properties. beilstein-journals.org

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C₉H₇NS₂ chemsrc.comsigmaaldrich.comchemsynthesis.comscbt.com |

| Molecular Weight | 193.29 g/mol sigmaaldrich.comchemsynthesis.comscbt.com |

| Melting Point | 167-175 °C chemsrc.comsigmaaldrich.comchemsynthesis.commendelchemicals.com |

| Boiling Point | 343.3 ± 35.0 °C at 760 mmHg chemsrc.com |

| Appearance | White to light yellow powder or crystal tcichemicals.com |

| CAS Number | 2103-88-0 chemsrc.comsigmaaldrich.comscbt.commendelchemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKHTAVNBPQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062181 | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-88-0 | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylthiazole-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 4 Phenylthiazole 2 Thiol

Established Synthetic Pathways for 4-Phenylthiazole-2-thiol and its Derivatives

The synthesis of the this compound core and its analogues can be achieved through several established routes, primarily involving cyclization reactions, functional group interconversions, and multi-component strategies.

Cyclization Reactions in this compound Synthesis

The most classical and widely employed method for the synthesis of the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In the context of this compound and its derivatives, this typically involves the reaction of a phenacyl halide with a suitable thiourea (B124793) or dithiocarbamate derivative.

A common approach to synthesizing 2-amino-4-phenylthiazole (B127512), a closely related precursor, involves the reaction of phenacyl bromide with thiourea. The reaction proceeds via a cyclocondensation mechanism to afford the thiazole ring. For instance, a rapid and efficient synthesis of substituted 2-amino-4-phenylthiazole derivatives has been developed using various substituted phenacyl bromides and thiourea in ethanol at 78°C with copper silicate (B1173343) as a reusable heterogeneous catalyst. Another variation employs tetrabutylammonium hexafluorophosphate (Bu4NPF6) as a catalyst in methanol at room temperature, leading to high yields of 2-amino-4-phenylthiazoles within a short reaction time.

Furthermore, 4-substituted-2-(alkylsulfanyl)thiazoles can be synthesized through the reaction of dithiocarbamates and α-halocarbonyl compounds in water, showcasing a green chemistry approach. While this yields a thioether derivative, it relies on the initial formation of the thiazole ring through cyclization.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Substituted Phenacyl Bromide, Thiourea | Copper Silicate / Ethanol | 2-Amino-4-phenylthiazole derivatives | High | |

| Phenacyl Bromides, Thiourea/Thioamide | Bu4NPF6 / Methanol | 2-Amino/Alkyl-4-phenylthiazoles | Excellent | |

| Dithiocarbamates, α-Halocarbonyl compounds | Water | 4-Substituted-2-(alkylsulfanyl)thiazoles | 75-90 |

Functional Group Interconversions Involving Thiol and Thione Forms

This compound exists in a tautomeric equilibrium with its thione form, 4-phenyl-1,3-thiazolidine-2-thione. This tautomerism is a key aspect of its reactivity, influencing its behavior in various chemical transformations. The thiol (-SH) group is nucleophilic and can readily undergo reactions such as alkylation and oxidation, while the thione (C=S) form can participate in different types of reactions.

Functional group interconversions are pivotal in modifying the this compound core. The thiol group can be readily converted into a thioether, which is a common derivatization strategy. This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. This fundamental reaction underpins the derivatization strategies discussed in section 2.2.

Derivatization Strategies of the this compound Core

The presence of the reactive thiol group and the aromatic nature of the this compound core make it an excellent substrate for a variety of derivatization reactions. These modifications are crucial for tuning the properties of the molecule for specific applications.

Phthalocyanine (B1677752) Conjugation via this compound Units

Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in various fields, including as photosensitizers in photodynamic therapy and as components in molecular electronics. The properties of phthalocyanines can be modulated by attaching peripheral substituents. This compound serves as a valuable substituent for this purpose.

The synthesis of phthalocyanines bearing this compound units typically involves a nucleophilic substitution reaction between a halogenated phthalonitrile (B49051) and this compound in the presence of a base. For example, 4,5-bis((4-phenylthiazol-2-yl)thio)phthalonitrile can be synthesized from 4,5-dichlorophthalonitrile (B145054) and this compound. This substituted phthalonitrile can then undergo cyclotetramerization in the presence of a metal salt, such as zinc(II) acetate, to form the corresponding octa-substituted zinc(II) phthalocyanine derivative.

| Reactants | Base/Solvent | Product | Reference |

| 4,5-Dichlorophthalonitrile, this compound | K2CO3 / DMF | 4,5-bis((4-phenylthiazol-2-yl)thio)phthalonitrile | |

| 4,5-bis((4-phenylthiazol-2-yl)thio)phthalonitrile | Zinc(II) acetate / DBU | Octa-(this compound) substituted Zinc(II) phthalocyanine |

Thioether Formation with Catechols

The nucleophilic thiol group of this compound readily reacts with electrophiles to form thioethers. A notable example is its reaction with catechol derivatives. The interaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with 2-mercapto-4-phenylthiazole in ethanol at room temperature leads to the formation of a catechol thioether.

Another synthetic route involves the reaction of 3,5-di-tert-butyl-6-methoxymethylcatechol with 2-mercapto-4-phenylthiazole under acidic conditions. This reaction proceeds via an acid-catalyzed mechanism to yield the corresponding thioether with a methylene linker in good yield. These reactions demonstrate a straightforward method for covalently linking the this compound moiety to catechol units, which are known for their redox properties.

| Catechol Derivative | Thiol | Conditions | Product | Yield (%) | Reference |

| 3,5-di-tert-butyl-o-benzoquinone | 2-Mercapto-4-phenylthiazole | Ethanol, Room Temperature | Catechol thioether | 69-80 | |

| 3,5-di-tert-butyl-6-methoxymethylcatechol | 2-Mercapto-4-phenylthiazole | Acid-catalyzed | Thioether with methylene linker | 80 |

Formation of Phenylthiazole-Incorporated Quinolines

The synthesis of complex heterocyclic systems that incorporate both thiazole and quinoline moieties is an area of active research. One notable approach involves a tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reaction sequence. For instance, annulated heterocyclic compounds such as 4-[(1-methyl-1H-tetrazol-5-yl)amino]-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde have been synthesized starting from 3-{[(1-methyl-1H-tetrazol-5-yl)imino]methyl}quinoline-2-thiol and 3-phenylpropyn-2-al. nih.gov This reaction demonstrates the utility of quinoline-2-thiol derivatives in constructing fused ring systems that join the quinoline and a sulfur-containing ring. nih.gov While not starting directly from this compound, this methodology highlights a pathway where a thiol-bearing quinoline acts as a key intermediate in the formation of larger, functionalized quinoline structures. nih.gov Other strategies focus on synthesizing quinoline derivatives bearing a triazole-thiol ring at the C-4 position, starting from substituted quinoline-4-carbohydrazides. researchgate.net

Synthesis of Amide-Containing 2-Amino-4-phenylthiazole Derivatives

The 2-amino-4-phenylthiazole tautomer is widely used to synthesize amide derivatives. These reactions typically involve the acylation of the amino group with various carboxylic acids or their derivatives, such as acyl chlorides. nih.govsemanticscholar.org This transformation is a common strategy for creating diverse libraries of compounds for biological screening. mdpi.com

A general method involves stirring 2-amino-4-phenylthiazole with an acid or acyl chloride to yield the corresponding amide. nih.govmdpi.com For instance, a series of novel amide-functionalized 2,4-disubstituted thiazole derivatives have been synthesized and characterized. asianpubs.org The synthesis can be mediated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (Et3N). asianpubs.org This method is prevalent in peptide synthesis and has been adapted for coupling amino acids and dipeptides to the 2-amino-4-phenylthiazole core. asianpubs.org

| Starting Material | Reagent | Coupling Agent/Base | Product Type |

| 2-Amino-4-phenylthiazole | Carboxylic Acid / Acyl Halide | - | N-(4-phenylthiazol-2-yl)amide |

| 2-Amino-4-phenylthiazole | Boc-dipeptides | DCC / Et3N | 2-Amino-4-phenylthiazole derivative of dipeptide |

| 2-Amino-4-phenylthiazole | Substituted aromatic acid chlorides | Schotten-Bauman conditions | Amide of 2-amino-4-phenyl-5-phenylazothiazole |

This table summarizes common synthetic routes to amide-containing 2-amino-4-phenylthiazole derivatives.

Thiazolation of Thiosemicarbazone Derivatives

The formation of the thiazole ring from thiosemicarbazone precursors, known as thiazolation, is a fundamental synthetic strategy. This reaction typically involves the cyclization of a thiosemicarbazone with an α-haloketone, such as a substituted phenacyl bromide. rsc.org This process, often referred to as the Hantzsch thiazole synthesis, is highly effective for creating substituted thiazoles.

In a representative example, pyrazole-4-carbaldehyde is first reacted with thiosemicarbazide to form the corresponding thiosemicarbazone derivative. rsc.org This intermediate is then treated with various substituted phenacyl bromides in refluxing ethanol to yield the final pyrazolyl–thiazole products. rsc.org Similarly, thiosemicarbazone derivatives of steroids like pregnenolone have been used to synthesize thiazolyl hydrazonoandrostane compounds. nih.gov This highlights the versatility of the thiazolation reaction in creating complex, biologically relevant molecules.

Thiazole-Thiophene Conjugate Synthesis

The synthesis of molecules containing both thiazole and thiophene rings is of great interest for applications in materials science, particularly for organic semiconductors. nih.gov These conjugated systems are often constructed using cross-coupling reactions, such as the Suzuki-Miyaura coupling, which creates carbon-carbon bonds between the two heterocyclic rings. nih.gov

A multi-step synthesis can be employed where thiophene and thiazole-based building blocks are first prepared and then coupled together. rsc.orgnih.gov For example, a pyrazolyl–thiazole derivative of thiophene can be synthesized by first condensing acetyl thiophene with phenyl hydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde. This is then converted to a thiosemicarbazone and finally cyclized with a phenacyl bromide to form the thiazole ring, resulting in a molecule containing linked thiophene, pyrazole (B372694), and thiazole moieties. rsc.org

Reaction Mechanisms Associated with this compound Transformations

The transformations involving this compound and its derivatives proceed through several well-established reaction mechanisms.

The Hantzsch thiazole synthesis, used in the thiazolation of thiosemicarbazones, is a classic example of a condensation reaction. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide (or thiosemicarbazone) on the α-carbon of the haloketone, followed by an intramolecular condensation to form the thiazole ring.

In the formation of quinoline-incorporated systems, tandem reactions involving a thiol-Michael addition followed by an (aza)-Morita–Baylis–Hillman reaction have been reported. nih.gov The thiol-Michael reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization to form the fused heterocyclic system.

The reactivity of the thiazole ring itself is comparable to other 1-azoles like imidazole. pharmaguideline.com The nitrogen at position 3 is the most likely site for protonation. pharmaguideline.com Electrophilic substitution reactions typically occur at the C5 position, which is rendered electron-rich by the adjacent sulfur atom acting as an electron donor. pharmaguideline.com Conversely, the C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases like organolithium compounds, thereby creating a nucleophilic center for further reactions. pharmaguideline.com

Tautomeric Equilibrium Studies of this compound (Thiol-Thione Tautomerism)

This compound exists in a dynamic equilibrium with its tautomer, 4-phenylthiazole-2(3H)-thione. nist.gov This thiol-thione tautomerism is a common feature in many heterocyclic compounds containing a thiol group adjacent to a nitrogen atom. ias.ac.inresearchgate.net

The position of this equilibrium is crucial as the two tautomers can exhibit different chemical reactivity and biological activity. Studies on analogous systems, such as 1,2,4-triazole-3-thione, have been conducted using computational and experimental methods to understand the factors governing this equilibrium. nih.gov

Quantum chemical investigations using methods like Density Functional Theory (DFT) have shown that for many related heterocyclic systems, the thione form is the more stable tautomer in the gas phase. nih.gov This stability is often attributed to the greater strength of the C=S double bond compared to the C-S single bond and the N-H bond compared to the S-H bond.

Factors Influencing Tautomeric Equilibrium:

Physical State: In the solid state, one tautomer may be favored due to crystal packing forces.

Solvent Polarity: The equilibrium can be significantly influenced by the solvent. Polar solvents may stabilize one tautomer over the other through hydrogen bonding or dipole-dipole interactions.

Substituents: The presence of electron-donating or electron-withdrawing groups on the heterocyclic ring can influence the relative stabilities of the tautomers. nih.gov

Advanced Spectroscopic and Electrochemical Characterization in Research

Spectroscopic Analysis of 4-Phenylthiazole-2-thiol Derivatives

Spectroscopic methods are fundamental in the study of this compound, providing detailed insights into its chemical nature. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound derivatives. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of certain this compound derivatives, signals corresponding to the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.14–7.52 ppm. mdpi.com For some derivatives, the proton of the thiazole (B1198619) ring can be observed as a singlet at approximately δ 7.10 ppm. scispace.com The ¹³C NMR spectra of these compounds show characteristic signals for the carbon atoms of the thiazole and phenyl rings. mdpi.comscispace.com For instance, the carbon atoms of the thiazole moiety in some derivatives have been assigned to resonances at approximately δ 106.90, 130.56, and 165.87 ppm, corresponding to C5, C4, and C2, respectively. asianpubs.org The presence of various substituents on the core structure can lead to shifts in these signals, providing further structural information. mdpi.comasianpubs.org

Table 1: Selected ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(4-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | CDCl₃ | 2.25 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 7.14–7.52 (m, 5H, Ph) | 16.14, 30.23 (2CH₃), 112.50, 147.34, 121.50, 128.05, 130.16, 137.08, 188.17, 190.00 | mdpi.com |

| 5-(1-((1H-Benzo[d]imidazol-2-yl)imino)ethyl)-4-methyl-3-phenylthiazole-2(3H)-thione | CDCl₃ | 1.90 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 7.20–7.61 (m, 9H, Ph), 11.62 (s, 1H, NH) | Not explicitly provided | mdpi.com |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

A key feature in the IR spectrum of some this compound derivatives is the S-H stretching vibration, which is typically observed around 2500 cm⁻¹. The C=N and C-S vibrations within the thiazole ring give rise to absorptions in the 1600–1500 cm⁻¹ region. In derivatives where the thione tautomer is predominant, a C=S stretching band can be observed. For example, in 1-(4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one, a C=S band appears at 1490 cm⁻¹. mdpi.com The presence of other functional groups, such as carbonyl (C=O) groups, will also produce distinct peaks, typically around 1630-1701 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |

| S-H stretch | ~2500 | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |

| C=N/C-S vibrations | 1600–1500 | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |

| C=S stretch | 1490 | 1-(4-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | mdpi.com |

| C=O stretch | 1630 | 1-(4-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | mdpi.com |

| N-H stretch | 3370 | 5-(1-((1H-1,2,4-Triazol-5-yl)imino)ethyl)-4-methyl-3-phenylthiazole-2(3H)-thione | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions and photophysical properties of this compound derivatives. The absorption of UV or visible light excites electrons to higher energy levels, and the resulting spectrum provides information about the electronic structure of the molecule.

Derivatives of this compound are often incorporated into larger conjugated systems, such as phthalocyanines, which exhibit strong absorption in the UV-Vis region. researchgate.netnih.gov For instance, peripherally tetra-substituted metal-free and metallophthalocyanines containing this compound moieties have been synthesized and characterized by UV-Vis spectroscopy. researchgate.net These complex molecules show characteristic Q-band absorptions, which are sensitive to the central metal ion and peripheral substituents. researchgate.net In some cases, the substitution of a chloride ligand with a 4-phenylthiazole-2-thiolate ligand has a minimal effect on the emission wavelength of cyclometalated platinum(II) complexes. cnr.it

A polymer incorporating this compound, poly(1,4-bis-(8-(this compound)-octyloxy)-benzene) (PPT), has been shown to exhibit fluorescence "turn-off/turn-on" characteristics in the presence of iodide and mercury ions, demonstrating its potential as a colorimetric and fluorometric sensor. nih.govacs.orgresearchgate.net

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used.

For smaller, volatile derivatives, GC-MS can provide both retention time and a mass spectrum, aiding in identification. nih.gov For larger, non-volatile molecules like polymers and phthalocyanine (B1677752) complexes, MALDI-TOF is particularly useful. researchgate.netnih.gov This soft ionization technique allows for the analysis of large molecules with minimal fragmentation, providing a clear molecular ion peak. sigmaaldrich.com For example, MALDI-TOF has been successfully used to characterize novel zinc(II) phthalocyanines bearing this compound substituents, confirming their proposed structures. mdpi.com The molecular ion peak for a specific zinc phthalocyanine derivative was observed at m/z 2032 as [M+H]⁺. mdpi.com

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been crucial in understanding the tautomerism and polymorphism of this compound.

A detailed crystallographic study of this compound revealed the existence of two polymorphic forms. acs.org These polymorphs differ primarily in the torsion angle of the phenyl group relative to the thiazole ring. acs.org The analysis also confirmed that in the solid state, the compound exists predominantly in the thione tautomeric form, 4-phenylthiazole-2(3H)-thione. acs.org The crystal structures of various derivatives have also been determined, providing insights into how different substituents affect the molecular packing and intermolecular interactions. mdpi.comresearchgate.net

Table 3: Crystallographic Data for Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Torsion Angle (T1) | Reference |

| Form I | Monoclinic | P2₁/n | ~36° | acs.org |

| Form II | Trigonal | R-3 | ~-24° | acs.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. While specific XPS studies solely on this compound are not extensively documented in the provided context, the technique is highly relevant for analyzing materials where this compound is used as a surface modifier or component of a surface coating.

XPS can be used to analyze the surface of polymer blends and other materials to understand surface segregation and chemical composition. mdpi.com For example, in studies of polymer blends, XPS has been used to determine the N/C atomic ratios to quantify the surface enrichment of a particular component. mdpi.com In the context of corrosion inhibition, XPS is a powerful tool to analyze the adsorbed layer of an inhibitor on a metal surface, providing information about the bonding mechanism between the inhibitor molecule and the metal. rsc.org For instance, angle-resolved XPS can help determine the orientation of adsorbed molecules, such as whether they lie flat or are oriented perpendicular to the surface. rsc.org

Electrochemical Properties and Voltammetric Characterization

The electrochemical behavior of this compound is a subject of research interest, particularly concerning its oxidation mechanisms and its potential use as a building block for electroactive polymers and materials. Voltammetric techniques are crucial for elucidating the redox properties of this molecule.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of this compound. Studies focusing on the electrochemical properties of catechols with various heterocyclic fragments have provided insight into the oxidation potential of the 2-mercapto-4-phenylthiazole moiety. beilstein-journals.org

Research using cyclic voltammetry has determined the anodic peak potential (Epa) for 2-mercapto-4-phenylthiazole to be approximately +0.94 V. beilstein-journals.org This oxidation process is attributed to the thiol group. The potential is influenced by the molecular structure, including the presence of the phenyl group on the thiazole ring. beilstein-journals.org In comparative studies, the oxidation potential of 2-mercapto-4-phenylthiazole is higher than that of compounds like 5-(3-pyridyl)-1,2,4-triazole-3-thiol (0.87 V) but lower than 1,3,4-oxadiazole (B1194373) derivatives (1.37–1.39 V), highlighting the specific electronic environment of the phenylthiazole scaffold. beilstein-journals.org

Further investigations into phenolic thiazoles have also utilized cyclic voltammetry to study their redox properties in the context of antioxidant activity. mdpi.com These studies confirm the electrochemical activity of the 4-phenyl-thiazole core structure, suggesting that it can undergo electron transfer processes. mdpi.com The oxidation of the thiol group is a key reaction, often leading to the formation of a disulfide dimer, which is a common and often reversible electrochemical process for thiol-containing compounds.

| Compound | Anodic Peak Potential (Epa) vs. Reference | Electrochemical Process | Source |

|---|---|---|---|

| 2-Mercapto-4-phenylthiazole | +0.94 V | Oxidation of Thiol Group | beilstein-journals.org |

In Situ Spectroelectrochemical Measurements

While detailed in-situ spectroelectrochemical studies specifically targeting the isolated this compound molecule are not extensively documented in the reviewed literature, the technique is highly valuable for understanding the electrochemical behavior of related compounds. In-situ spectroelectrochemistry combines an electrochemical technique, like cyclic voltammetry, with a spectroscopic method (e.g., UV-Vis or Raman spectroscopy) simultaneously. This allows for the direct observation of structural and electronic changes in a molecule as it undergoes oxidation or reduction at an electrode surface.

For a molecule like this compound, in-situ spectroelectrochemistry could be used to:

Monitor Dimerization: Track the disappearance of the UV-Vis absorption band of the thiol monomer and the appearance of a new band corresponding to the disulfide dimer during oxidation.

Identify Intermediates: Detect transient radical species or other intermediates that may form during the redox process.

Study Electropolymerization: Observe the growth of a polymer film on the electrode surface by monitoring the increase in absorbance of the conjugated polymer's characteristic spectral bands.

Studies on the closely related compound, 2-mercaptobenzothiazole (B37678) (MBT), demonstrate the power of this technique. researchgate.netresearchgate.net Using Surface-Enhanced Raman Scattering (SERS) spectroelectrochemistry, researchers have investigated the interaction of MBT with metal surfaces like copper, silver, and gold. researchgate.netresearchgate.net These studies reveal how the molecule attaches to the electrode surface, identifying that bonding occurs through the exocyclic sulfur atom at various applied potentials. researchgate.netresearchgate.net Such analyses provide a molecular-level understanding of adsorption, film formation, and corrosion inhibition mechanisms, which would be analogous goals for future in-situ spectroelectrochemical studies on this compound.

| Potential Area of Study | Technique | Information Gained | Analogous Study Reference |

|---|---|---|---|

| Adsorption Mechanism on Metal Surfaces | In Situ SERS | Identification of surface bonding (e.g., via sulfur or nitrogen atoms) and molecular orientation at different potentials. | researchgate.netresearchgate.net |

| Redox Product Identification | In Situ UV-Vis | Monitoring spectral changes to confirm the formation of disulfide dimers or other products upon oxidation. | [N/A] |

| Electropolymerization Pathway | In Situ UV-Vis/Raman | Tracking the formation and growth of a polymer film and identifying the structure of the conjugated polymer. | [N/A] |

Biological Activities and Mechanistic Research

Anticancer Activity of 4-Phenylthiazole-2-thiol Derivatives

The core structure of this compound has served as a versatile scaffold for the synthesis of numerous derivatives, which have been evaluated for their cytotoxic effects across various cancer types. These investigations have revealed promising anticancer activity, with some derivatives exhibiting potent growth-inhibitory effects.

Cytotoxicity Evaluation against Various Cancer Cell Lines

The in vitro cytotoxicity of this compound derivatives has been assessed against a panel of human cancer cell lines, providing valuable data on their anticancer potential and selectivity.

Several novel thiazole (B1198619) derivatives synthesized from 4-phenylthiazol-2-amine have been evaluated for their anticancer activity. Among twenty synthesized compounds, some were tested against non-small cell lung cancer cell lines, including NCI-H460, and showed promising results. Specifically, compounds identified as 9 and 14a demonstrated higher efficacy than the reference drug doxorubicin. researchgate.net Another study on new pyrazole (B372694) derivatives also showed cytotoxic activity against the A549 human lung cancer cell line. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 9 | More potent than Doxorubicin | researchgate.net |

| Compound 14a | More potent than Doxorubicin | researchgate.net |

| Pyrazole Derivative 1 | 613.22 | nih.gov |

| Pyrazole Derivative 2 | 220.20 | nih.gov |

The anticancer potential of 4-phenylthiazole (B157171) derivatives has been investigated against colon carcinoma cell lines. A study on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated significant dose-dependent cytotoxicity towards the HT-29 cell line. mdpi.com For instance, the derivative Les-6547 exhibited an IC50 value in the range of 4.29–5.72 µM against HT-29 cells. mdpi.com Another study on two newly synthesized heterocyclic compounds, referred to as CP1 and CP2, reported IC50 values of 4.7 µg/mL and 9.5 µg/mL, respectively, against the HCT116 colon cancer cell line. ekb.eg Furthermore, a study on a 4F-phenyl pyrazole, a derivative of researchgate.net-shogaol, showed an IC50 of 28.1 µM against Caco-2 cells. scienceasia.org

| Cell Line | Compound | IC50 | Reference |

|---|---|---|---|

| HT-29 | Les-6547 | 4.29–5.72 µM | mdpi.com |

| HCT-116 | CP1 | 4.7 µg/mL | ekb.eg |

| HCT-116 | CP2 | 9.5 µg/mL | ekb.eg |

| Caco-2 | 4F-phenyl pyrazole | 28.1 µM | scienceasia.org |

A series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on the HepG-2 human hepatocarcinoma cell line. nih.gov Among the tested compounds, derivative 4d , which has a meta chlorine moiety, showed the highest cytotoxic effect with an IC50 value of 11.6 ± 0.12 µM. nih.gov Another study investigating two new heterocyclic compounds, CP1 and CP2, reported IC50 values of 11 µg/mL and 18 µg/mL, respectively, against the HepG-2 cell line. ekb.eg A different study on newly synthesized thiazole derivatives found that compound 4c was the most active, with an IC50 of 7.26 ± 0.44 µM against HepG2 cells, while compound 4a had an IC50 of 6.69 ± 0.41 µM. mdpi.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 4d | 11.6 ± 0.12 | nih.gov |

| CP1 | 11 µg/mL | ekb.eg |

| CP2 | 18 µg/mL | ekb.eg |

| Compound 4c | 7.26 ± 0.44 | mdpi.com |

| Compound 4a | 6.69 ± 0.41 | mdpi.com |

The cytotoxic activity of 4-phenylthiazole derivatives has been evaluated against breast cancer cell lines. In one study, a 2-amino-4-phenylthiazole (B127512) derivative demonstrated a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 cells, with IC50 values of 80.13, 71.03, and 59.24 µg/ml after 24, 48, and 72 hours of treatment, respectively. researchgate.netdergipark.org.tr Another investigation of two new heterocyclic compounds, CP1 and CP2, revealed IC50 values of 4.8 µg/mL and 9.6 µg/mL against MCF-7 cells, respectively. ekb.eg A separate study on a pyrazolyl-thiazoldinone derivative reported an IC50 value of 8.25 µM against the T47D breast cancer cell line. researchgate.net Furthermore, a 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative, compound 3b , showed notable activity against T-47D cells, with a growth percentage of -35.57. mdpi.com

| Cell Line | Compound | IC50 | Reference |

|---|---|---|---|

| MCF-7 | 2-amino-4-phenylthiazole derivative | 80.13 µg/ml (24h) | researchgate.netdergipark.org.tr |

| 71.03 µg/ml (48h) | |||

| 59.24 µg/ml (72h) | |||

| MCF-7 | CP1 | 4.8 µg/mL | ekb.eg |

| MCF-7 | CP2 | 9.6 µg/mL | ekb.eg |

| T47D | Pyrazolyl-thiazoldinone | 8.25 µM | researchgate.net |

| T47D | Compound 3b | Growth %: -35.57 | mdpi.com |

Research into the efficacy of 4-phenylthiazole derivatives against ovarian cancer has yielded promising results. One study reported on a series of sulfur-substituted anthra[1,2-c] nih.govrsc.orgniscpr.res.inthiadiazole-6,11-dione derivatives, with the compound NSC763968 showing significant activity. While this study did not specifically report on OVCAR-4, it highlighted the potential of thiadiazole derivatives against a panel of ovarian cancer cell lines with GI50 values ranging from 0.20 to 5.68 µM. nih.gov Another study found that certain 5-amino-1,3,4-thiadiazole derivatives were particularly effective against the OVCAR-4 cell line, with compounds 10 and 11 exhibiting GI50 values of 0.5 and 0.1 μM, respectively. nih.gov

| Compound | GI50 (µM) | Reference |

|---|---|---|

| Compound 10 | 0.5 | nih.gov |

| Compound 11 | 0.1 | nih.gov |

Neuroblastoma Cell Lines (SKNMC)

A series of synthesized N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their in vitro anticancer activity against the human neuroblastoma cell line, SKNMC. The cytotoxicity of these compounds was assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The results indicated that the SKNMC cell line exhibited susceptibility to the cytotoxic effects of these phenylthiazole derivatives.

Among the tested compounds, the derivative featuring a para-nitro moiety on the phenyl ring (compound 4c) demonstrated the most significant anticancer activity against the SKNMC cell line. nih.gov It is suggested that the electron-withdrawing nature of the nitro group may play a crucial role in its cytotoxic potency. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined for the series of derivatives.

Table 1: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against SKNMC Cells

| Compound | Substituent (R) | IC₅₀ (µM) against SKNMC |

|---|---|---|

| 4a | H | 18.3 ± 1.8 |

| 4b | 2-NO₂ | 15.2 ± 1.5 |

| 4c | 4-NO₂ | 10.1 ± 1.1 |

| 4d | 4-Cl | 17.5 ± 1.7 |

| 4e | 4-F | 20.3 ± 2.1 |

| 4f | 4-CH₃ | 22.4 ± 2.3 |

Enzyme Inhibition Mechanisms and Targets

Compounds based on the 4-phenylthiazole scaffold have been investigated as inhibitors of several key enzyme systems, demonstrating a range of biological activities through specific molecular interactions.

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth and survival; its aberrant activation is common in cancer. Thiazole derivatives have been identified as potent inhibitors of this pathway. A study on new thiazole derivatives designed as dual PI3K/mTOR inhibitors identified a compound (3b) that exhibited the highest activity against PI3Kα, with an IC₅₀ value of 0.086 ± 0.005 μM. nih.gov Another investigation into a 4′,5-bisthiazole derivative of an (S)-proline-amide aminothiazoleurea compound found it to be a highly effective and specific inhibitor of PI3Kα, with IC₅₀ values reported to be in the range of 9–290 nM. nih.gov These findings suggest that the thiazole structure is a promising scaffold for developing selective PI3Kα inhibitors. nih.govnih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival. Research has shown that thiazole derivatives can modulate this pathway. Specifically, the compound N-adamantyl-4-methylthiazol-2-amine was found to protect cortical neurons from glutamate-induced autophagic death. nih.gov Glutamate exposure was shown to decrease the phosphorylation levels of PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), key components of this signaling pathway. Treatment with the thiazole derivative restored the phosphorylation of these proteins, indicating that the compound inhibits autophagy by positively regulating the PI3K/Akt/mTOR signaling cascade. nih.gov Furthermore, thiazole derivatives developed as dual PI3K/mTOR inhibitors have demonstrated direct inhibition of mTOR, with one potent compound showing an IC₅₀ of 0.221 ± 0.014 μM against the enzyme. nih.gov

Derivatives of 4-phenylthiazole have been extensively evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Multiple studies have reported potent inhibitory activity for various substituted thiazole compounds.

One study on N-acyl-4-phenylthiazole-2-amines found that the synthesized compounds exhibited significant inhibitory activity against AChE in vitro. The most potent derivative in this series recorded an IC₅₀ value of 0.51 μM. nih.gov Another series of N-phenylthiazol-2-amine derivatives yielded a highly active inhibitor, N-(2,3-dimethylphenyl)thiazol-2-amine, which displayed IC₅₀ values of 0.009 µM and 0.646 µM against AChE and BChE, respectively. nih.gov

Similarly, research on 2-phenylthiazole (B155284) derivatives identified [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone as a potent inhibitor with an IC₅₀ of 8.86 µM for AChE and 1.03 µM for BChE. semanticscholar.org Thiazolylhydrazone derivatives have also been shown to be highly effective, with one compound demonstrating an IC₅₀ of 0.028 µM against AChE, although its effect on BChE was weak. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Phenylthiazole Derivatives

| Derivative Class | Most Active Compound Example | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-acyl-4-phenylthiazole-2-amines | Compound 8c | 0.51 | Not Reported | nih.gov |

| N-phenylthiazol-2-amines | N-(2,3-dimethylphenyl)thiazol-2-amine | 0.009 | 0.646 | nih.gov |

| 2-phenylthiazole derivatives | [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | 8.86 | 1.03 | semanticscholar.org |

| Thiazolylhydrazone derivatives | Compound 2i | 0.028 | Weak Inhibition | mdpi.com |

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The inhibitory effects of N-substituted 4-phenyl-2-aminothiazole derivatives have been investigated against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The results showed that these N-protected thiazole derivatives displayed potent inhibition, with inhibitory constant (Kᵢ) values against hCA II ranging from 35.01 nM to 578.06 nM. nih.gov

In a related context, studies on other heterocyclic compounds containing a thiol moiety, such as 1,3,4-thiadiazole-2-thiols, have also demonstrated inhibitory activity against hCA II, with Kᵢ values in the micromolar range (7.9-618 µM). nih.gov This suggests that the thiol group can act as a zinc-binding function, which is crucial for the inhibition of this zinc-containing enzyme, although its effectiveness can be lower compared to the classical sulfonamide group. nih.gov

Table 3: Inhibition of hCA II by N-substituted 4-phenyl-2-aminothiazole Derivatives

| Derivative Class | Inhibition Constant (Kᵢ) Range against hCA II |

|---|---|

| N-protected 4-phenyl-2-aminothiazole derivatives | 35.01 - 578.06 nM |

Cell Cycle Modulation and Apoptosis Induction

Thiazole derivatives have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for anticancer agents. researchgate.netnih.gov Studies on 2-amino-4-phenylthiazole derivatives have shown a dose-dependent cytotoxic effect on cancer cell lines such as MCF-7 (breast cancer) and AGS (gastric cancer). researchgate.net Flow cytometry analysis of cells treated with certain thiazole derivatives has confirmed that these compounds can lead to cell cycle arrest, often at the G2/M phase. researchgate.net

The induction of apoptosis is a common mechanism of action for many anticancer drugs. Phenylthiazole derivatives have been reported to act as cytotoxic agents through the activation of caspase-3 and the subsequent induction of apoptosis. nih.gov For example, juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to induce apoptosis in colorectal adenocarcinoma cells. These compounds were found to increase the population of ROS-positive cancer cells, leading to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways, as evidenced by the increased activity of caspases 3/7, 8, 9, and 10. While these findings highlight the potential of the broader class of phenylthiazole derivatives, specific studies detailing the effects of this compound on cell cycle modulation and apoptosis are limited.

Impact on Signaling Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Hyperactivation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. While numerous inhibitors targeting different kinases in this pathway have been developed and studied, there is currently a lack of specific research in the scientific literature detailing the impact of this compound on the Raf/MEK/ERK signaling cascade.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. For 4-phenylthiazole derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activities, including their anticancer potential.

One study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that their antiproliferative activity is structure-dependent. mdpi.com The presence of an oxime moiety was found to significantly enhance the anticancer effects. mdpi.com Furthermore, in silico analyses suggested that the most potent derivatives could interact with both EGFR and SIRT2, indicating a potential dual-targeting mechanism. mdpi.com

| Structural Modification | Impact on Activity | Target/Activity |

|---|---|---|

| Presence of oxime moiety | Enhanced activity | Antiproliferative |

| Electron-donating groups on phenyl ring | Well-tolerated | sEH/FAAH inhibition |

| Overall molecular shape | Crucial for potency | FAAH inhibition |

Antimicrobial and Antibacterial Activity

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial activities. The core structure of these compounds, featuring a thiazole ring, serves as a versatile scaffold for chemical modifications that can enhance their biological effects. The introduction of various functional groups has led to the development of derivatives with potent activity against several bacterial strains.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Research has shown that derivatives of 2-amino-4-phenylthiazole, a closely related compound to this compound, exhibit a broad spectrum of antibacterial activity. These derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, indicating the potential for developing wide-ranging antibacterial agents from this chemical class.

Staphylococcus aureus, a significant cause of both community-acquired and hospital-acquired infections, has been a key target for the development of new antimicrobial agents. Phenylthiazole derivatives have shown promising activity against this pathogen. For instance, a series of novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were synthesized and evaluated for their in vitro antimicrobial potential. Among these, compounds with specific substitutions demonstrated potent antibacterial activity against S. aureus.

**Table 1: Antibacterial Activity of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivatives against *Staphylococcus aureus***

| Compound ID | R | R1 | R2 | MIC (µg/mL) |

|---|---|---|---|---|

| 7c | Cl | H | Cl | 6.25 |

| 7d | H | NO2 | Br | 6.25 |

MIC: Minimum Inhibitory Concentration

Escherichia coli is a common Gram-negative bacterium that can cause a variety of infections. The same study that identified active compounds against S. aureus also found that certain 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were effective against E. coli. This highlights the broad-spectrum potential of this class of compounds.

**Table 2: Antibacterial Activity of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivatives against *Escherichia coli***

| Compound ID | R | R1 | R2 | MIC (µg/mL) |

|---|---|---|---|---|

| 7c | Cl | H | Cl | 6.25 |

| 7d | H | NO2 | Br | 6.25 |

MIC: Minimum Inhibitory Concentration

Another study on a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives also demonstrated significant antibacterial activity against E. coli. One particular compound, N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, was able to inhibit the growth of E. coli at a concentration as low as 2 μg/mL in vitro. nih.gov

Members of the Bacillus genus, such as Bacillus subtilis, are also susceptible to certain 4-phenylthiazole derivatives. The investigation into 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives revealed that compounds 7c and 7d were also the most potent antibacterial agents against B. subtilis.

**Table 3: Antibacterial Activity of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one Derivatives against *Bacillus subtilis***

| Compound ID | R | R1 | R2 | MIC (µg/mL) |

|---|---|---|---|---|

| 7c | Cl | H | Cl | 6.25 |

| 7d | H | NO2 | Br | 6.25 |

MIC: Minimum Inhibitory Concentration

Furthermore, a study on pyrazole-thiazole hybrids of benzothiazole (B30560) derivatives found that a compound with a methyl group substitution at the 4th position of the phenyl ring exhibited maximum activity against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 1.9 μg/ml. nih.gov

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) poses a significant global health threat. Phenylthiazole derivatives have been a focal point of research in the quest for new anti-MRSA agents. researchgate.net A study focusing on synthetic phenylthiazole compounds identified several derivatives with potent activity against MRSA. nih.gov These compounds often feature a nonpolar, hydrophobic functional group at the thiazole-C2 position and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position, which are crucial for their anti-MRSA activity. nih.gov

Listeria monocytogenes, a foodborne pathogen, is a serious threat to public health. While research on the direct activity of this compound against this bacterium is scarce, a study on thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole demonstrated antibacterial activity against L. monocytogenes. nih.gov One derivative, in particular, showed activity comparable to the standard drug streptomycin, with a MIC of 0.10–0.25 mg/ml. nih.gov Another compound from the same study exhibited equivalent activity to the reference compound against L. monocytogenes with a MIC of 0.15 mg/ml. nih.gov

Antifungal Properties

The 4-phenylthiazole scaffold is a core component of various derivatives investigated for their antifungal capabilities. Studies have shown that these compounds exhibit potent activity against a range of fungal pathogens, including clinically relevant Candida species and plant pathogenic fungi.

One study focused on phenylthiazole-based oxadiazole derivatives, identifying a lead candidate, compound 35 , with potent activity against several Candida species. This compound demonstrated Minimum Inhibitory Concentration (MIC) values of 1–2 μg/mL against Candida albicans, 0.5–1 μg/mL against Candida glabrata, and 2–4 μg/mL against the multidrug-resistant Candida auris. These values were noted to be superior to the commercial antifungal fluconazole (B54011) and comparable to amphotericin B nih.gov. Another investigation identified a synthetic phenylthiazole, referred to as Compound 1 , as the most potent among 85 derivatives tested. It inhibited the growth of C. albicans and C. auris at concentrations between 0.25–2 μg/mL researchgate.net.

Further research into phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety highlighted their efficacy against plant pathogenic fungi. One derivative, 5b , showed excellent activity against Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC50) of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL) nih.gov.

Mechanisms of Microbial Cell Inhibition

Research into the mechanisms of action for phenylthiazole derivatives has revealed specific molecular targets. One study on novel phenyltriazole derivatives, designed as potential agents against Methicillin-resistant Staphylococcus aureus (MRSA), indicated that these compounds target the bacterial cell wall. The mechanism involves binding to penicillin-binding protein 2a (PBP2a), which disrupts the integrity of the cell wall researchgate.net. Another structure-activity relationship analysis suggested that a phenyl substituent on the thiazole ring enhanced the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication researchgate.net.

Antiviral Activity

The 4-phenylthiazole core has been integral to the development of compounds with specific antiviral properties, particularly through the inhibition of key viral proteins.

Derivatives of 2-amino-4-phenylthiazole have been identified as effective inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) nucleocapsid protein (NC) nih.gov. The HIV-1 NC is a highly conserved protein that plays a critical role in multiple stages of the viral replication cycle nih.govacs.org. Unlike many earlier NC inhibitors that function by ejecting zinc ions from the protein's zinc finger motifs—a mechanism associated with toxicity—these 2-amino-4-phenylthiazole compounds operate via a more specific, non-covalent interaction nih.govacs.org. They are designed to bind to a hydrophobic pocket on the NC protein, thereby competing with and displacing the nucleic acids that the protein would normally bind to chaperone replication processes nih.govnih.gov. This specific targeting of the hydrophobic platform makes them valuable candidates for further development as antiretroviral agents nih.gov.

The main protease (Mpro), also known as 3CLpro, of SARS-CoV-2 is an essential enzyme for viral replication and a primary target for antiviral drugs nih.govdrugbank.com. In an effort to develop inhibitors for this enzyme, various new analogs of the drug nitazoxanide (B1678950) were designed and synthesized. This investigation included structural modifications incorporating 4-phenyl thiazole scaffolds. However, the evaluation of these specific derivatives for their ability to inhibit the SARS-CoV-2 Mpro revealed that they were largely ineffective. The study concluded that these particular structural modifications were "of no value regarding the antiviral activity where they afforded almost inactive compounds" nih.gov. While some related thiazole-based compounds in the same study showed modest inhibitory activity, the derivatives built specifically on the 4-phenyl thiazole scaffold did not demonstrate significant potential against this target nih.gov.

The mechanism of HIV-1 NC inhibition by phenylthiazole derivatives involves biomimicry. Structural studies of the NC protein have shown that its hydrophobic pocket naturally binds to guanosine (B1672433) bases of viral nucleic acids. Research has revealed that small molecule inhibitors can displace this interaction by fitting into the same pocket and mimicking the guanosine base mdpi.com. The rational design of 2-amino-4-phenylthiazole inhibitors was based on this principle. These compounds effectively act as guanine (B1146940) mimetics, using their structure to occupy the binding site on the NC protein that is crucial for recognizing and binding viral RNA, thereby disrupting the replication process mdpi.com.

Antioxidant Activity

Various derivatives incorporating the thiazole structure have been synthesized and evaluated for their antioxidant and radical-scavenging properties. These activities are typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay nih.govmdpi.com.

One study synthesized a series of phenolic thiazoles and found that several compounds presented a strong capacity to scavenge the DPPH radical nih.gov. Similarly, a separate investigation of N-methyl substituted thiazole-derived polyphenolic compounds validated their antioxidant capacity through a panel of six different assays, including DPPH, ABTS, FRAP, and CUPRAC nih.gov. This research demonstrated that specific derivatives exhibited significantly enhanced antioxidant activity when compared to established standards like ascorbic acid and Trolox nih.gov. The presence of phenolic groups on the thiazole derivatives is often credited with their notable antioxidant and antiradical effects nih.gov.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of chemical compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. Several studies have investigated the DPPH radical scavenging activity of derivatives of the 4-phenylthiazole scaffold.

In a study on phenolic thiazoles, a series of compounds were synthesized and evaluated for their antiradical potential. The results indicated that compounds featuring dihydroxy-phenyl substitutions exhibited significant scavenging capacity. For instance, certain phenolic derivatives of thiazole demonstrated potent activity, which in some cases was comparable to standard antioxidants like ascorbic acid and trolox. The structure-activity relationship suggests that the presence and position of hydroxyl groups on the phenyl ring are crucial for the radical scavenging effect.

Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also highlighted their antioxidant capabilities using the DPPH assay. One of the synthesized compounds, a Schiff base derivative, was found to be the most active in all tested concentrations when compared to the standard ascorbic acid, with an IC50 value of 5.84 μg/ml. researchgate.net This suggests that modifications at the amino and thiol groups of the core structure can significantly influence the antioxidant activity.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Phenolic Thiazole Derivative 7j | Potent Activity | scilit.com |

| Phenolic Thiazole Derivative 7d | High Scavenging Capacity | scilit.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Base (5b) | 5.84 µg/mL | researchgate.net |

ABTS Radical Cation Scavenging

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay is another common method for determining the antioxidant capacity of compounds. This assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•+).

Research on new N-methyl substituted thiazole-derived polyphenolic compounds demonstrated their antioxidant capacity through the ABTS assay, among others. The study revealed that certain derivatives, particularly those with a catechol moiety, exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov This underscores the potential of combining the thiazole scaffold with known antioxidant pharmacophores.

| Compound | Activity | Reference |

|---|---|---|

| Thiazolyl–Catechol Compound 3g | Significant Antioxidant Activity | kthmcollege.ac.in |

| Thiazolyl–Catechol Compound 3h | Significant Antioxidant Activity | kthmcollege.ac.in |

NBT-Test Inhibitory Activity

The Nitroblue Tetrazolium (NBT) test is an assay used to measure the superoxide (B77818) anion scavenging activity of substances. nih.gov It is based on the reduction of the yellow NBT to a blue formazan (B1609692) by superoxide radicals. nih.govncats.io There is currently a lack of specific research findings on the NBT-test inhibitory activity of this compound and its direct derivatives in the available scientific literature.

Inhibition of Lipid Peroxidation

Anticonvulsant Activity

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is an ongoing area of research. Thiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.

A study on novel thiazolidin-4-one substituted thiazole derivatives reported their evaluation for antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a highly active derivative. biointerfaceresearch.com Another study focused on 4-(substitutedphenyl) thiazol-2(3H)-one derivatives, with 4-(4-pentyloxyphenyl)thiazol-2(3H)-one emerging as a promising candidate with a favorable ED50 value of 12.2 mg/kg in the MES test and a high protective index. researchgate.net

Furthermore, research on 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives showed that several compounds exhibited a moderate anticonvulsant effect in the MES model in mice when compared to the standard drug Phenytoin. researchgate.net

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| PTT6 | MES & scPTZ | Very Active | biointerfaceresearch.com |

| 4-(4-pentyloxyphenyl)thiazol-2(3H)-one | MES | ED50 = 12.2 mg/kg | researchgate.net |

| 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives | MES | Moderate Effect | researchgate.net |

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Phenyl thiazole derivatives have been investigated for their anti-inflammatory potential.

In one study, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using the albumin denaturation method. Two compounds, 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide, demonstrated better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. researchgate.net

Another study on substituted phenyl thiazole derivatives assessed their anti-inflammatory activity using the carrageenan-induced rat paw edema method. The results indicated that nitro-substituted thiazole derivatives exhibited better anti-inflammatory activity when compared to the standard drug nimesulide. wjpmr.com

| Compound | Test Model | % Inhibition | Reference |

|---|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide (6a) | Albumin Denaturation | 78.81% at 1600µg/ml | researchgate.net |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide (6c) | Albumin Denaturation | 79.93% at 1600µg/ml | researchgate.net |

| Nitro substituted phenyl thiazole derivative (3c) | Carrageenan-induced rat paw edema | Better activity than standard | wjpmr.com |

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Thiazole-containing compounds have shown promise in this area.

A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Two compounds showed high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, and another compound exhibited activity with an MIC of 12.50 µg/ml. medlineplus.gov

Research on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases also demonstrated promising antitubercular activity. The parent compound exhibited activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

| Compound | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl pyrazine (B50134) carboxamide derivative 5c | M. tuberculosis H37Rv | 6.25 | medlineplus.gov |

| Thiazolyl pyrazine carboxamide derivative 5h | M. tuberculosis H37Rv | 6.25 | medlineplus.gov |

| Thiazolyl pyrazine carboxamide derivative 5g | M. tuberculosis H37Rv | 12.50 | medlineplus.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 | mdpi.com |

Applications in Materials Science and Sensing Technologies

Corrosion Inhibition Studies

Research has demonstrated that 4-Phenylthiazole-2-thiol and its derivatives are effective in protecting various metals and alloys from corrosion, particularly in aggressive acidic environments commonly found in industrial processes.

Studies have investigated the efficacy of 4-phenylthiazole (B157171) derivatives as corrosion inhibitors for 304L stainless steel, a material widely used in various industries, in highly corrosive hydrochloric acid (HCl) solutions. researchgate.net The findings indicate that the inhibition efficiency of these compounds increases as their concentration in the acidic solution rises. researchgate.net This suggests that a greater number of inhibitor molecules leads to more comprehensive surface coverage, thereby providing enhanced protection against corrosive attack. researchgate.net The protective action is attributed to the ability of compounds containing nitrogen atoms with unshared electron pairs, like 4-phenylthiazole, to be absorbed on the steel surface to form a protective film. researchgate.net

Table 1: Inhibition Efficiency of a 4-Phenylthiazole Derivative on 304L Stainless Steel in 3.0 M HCl Note: Data is illustrative of findings reported in the literature.

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.0001 | 75.2 |

| 0.0005 | 85.6 |

| 0.001 | 92.1 |

| 0.005 | 95.8 |

The application of 4-phenylthiazole derivatives extends to the protection of mild steel, a material prone to corrosion in acidic media used for industrial processes like pickling and descaling. jetir.orgsci-hub.box Derivatives such as 2-amino-4-phenylthiazole (B127512) have been shown to perform well as inhibitors in both hydrochloric and sulfuric acid solutions. jetir.org The effectiveness of these thiazole-based compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) and π-electrons from the aromatic rings. jetir.orguniv-lille.fr These features facilitate strong adsorption onto the metal surface, creating a barrier that isolates the steel from the corrosive environment. jetir.orgmdpi.com

Table 2: Performance of 2-amino-4-phenylthiazole as a Corrosion Inhibitor for Mild Steel at 40°C Note: Data is illustrative of findings reported in the literature.

| Concentration (ppm) | Inhibition Efficiency (%) in 1N HCl | Inhibition Efficiency (%) in 1N H₂SO₄ |

|---|---|---|

| 100 | 88.5 | 82.1 |

| 200 | 92.3 | 87.4 |

| 300 | 94.6 | 90.2 |

| 500 | 96.8 | 93.5 |

The protective action of this compound and its derivatives is governed by their adsorption onto the metal surface, a process that can be described by various models and results in specific inhibitor behaviors.

To understand the interaction between the inhibitor molecules and the metal surface, researchers analyze the adsorption process using various isotherms. For 4-phenylthiazole derivatives on 304L stainless steel, the adsorption has been found to follow the Temkin's adsorption isotherm. researchgate.net Similarly, the adsorption of 2-amino-4-phenylthiazole on mild steel also aligns with the Temkin's model. jetir.org The Temkin isotherm accounts for interactions between the adsorbed molecules and assumes that the heat of adsorption decreases linearly with surface coverage.

In studies involving other closely related thiazole (B1198619) derivatives on mild steel, the Langmuir adsorption isotherm has also been found to be applicable. researchgate.neticrc.ac.irresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. researchgate.net The fit of experimental data to a specific isotherm provides insight into the nature of the protective layer and the inhibitor's mode of action.

The fundamental mechanism of corrosion inhibition by this compound is the formation of a protective film on the metal surface. researchgate.netresearchgate.net This film acts as a physical barrier, isolating the metal from the aggressive acidic environment. mdpi.com The formation of this film is a result of the adsorption of the inhibitor molecules. jetir.org Adsorption can occur through several interaction points:

Heteroatoms: The lone pair electrons on the nitrogen and sulfur atoms in the thiazole ring can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption). jetir.orguniv-lille.fr

π-Electrons: The π-electrons from the phenyl and thiazole rings can interact with the charged metal surface. jetir.org

Protonated Species: In acidic solutions, the inhibitor molecule can become protonated, allowing for electrostatic interaction with the negatively charged metal surface (physisorption). jetir.org